molecular formula C16H18N4O2 B11194635 4-Methoxy-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide

4-Methoxy-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide

Cat. No.: B11194635
M. Wt: 298.34 g/mol
InChI Key: PCMYNUWSTQNHBR-UHFFFAOYSA-N
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Description

4-Methoxy-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide is a synthetic organic compound that features a benzamide core substituted with a methoxy group and a pyrimidine ring attached to a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide typically involves multiple steps:

  • Formation of the Pyrimidine Ring: : The pyrimidine ring can be synthesized by reacting 2-chloropyrimidine with pyrrolidine in the presence of a base such as potassium carbonate. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Attachment of the Benzamide Group: : The intermediate pyrimidine derivative is then reacted with 4-methoxybenzoic acid chloride in the presence of a base such as triethylamine. This step is typically performed in an inert atmosphere to prevent hydrolysis of the acid chloride.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to maintain precise control over reaction conditions and enhance safety. Additionally, the use of automated systems for reagent addition and product isolation can streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide can undergo various chemical reactions, including:

  • Oxidation: : The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate or chromium trioxide.

  • Reduction: : The pyrimidine ring can be reduced to a dihydropyrimidine using hydrogenation catalysts such as palladium on carbon.

  • Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.

Major Products

    Oxidation: 4-Hydroxy-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide.

    Reduction: 4-Methoxy-N-[2-(dihydropyrrolidin-1-yl)pyrimidin-5-yl]benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-Methoxy-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide involves its interaction with specific molecular targets. The pyrimidine ring can bind to nucleic acids or proteins, while the benzamide moiety can interact with various enzymes. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-N-[2-(piperidin-1-yl)pyrimidin-5-yl]benzamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    4-Methoxy-N-[2-(morpholin-1-yl)pyrimidin-5-yl]benzamide: Contains a morpholine ring instead of a pyrrolidine ring.

    4-Methoxy-N-[2-(azepan-1-yl)pyrimidin-5-yl]benzamide: Features an azepane ring in place of the pyrrolidine ring.

Uniqueness

4-Methoxy-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide is unique due to the specific combination of its functional groups. The presence of the pyrrolidine ring attached to the pyrimidine ring, along with the methoxy-substituted benzamide, provides distinct chemical and biological properties that are not observed in its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

4-methoxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C16H18N4O2/c1-22-14-6-4-12(5-7-14)15(21)19-13-10-17-16(18-11-13)20-8-2-3-9-20/h4-7,10-11H,2-3,8-9H2,1H3,(H,19,21)

InChI Key

PCMYNUWSTQNHBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3CCCC3

Origin of Product

United States

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